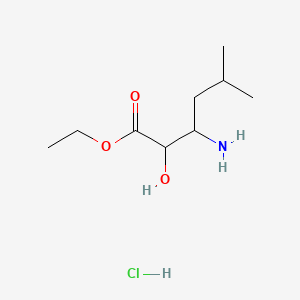

Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride

Description

Systematic Nomenclature and Structural Elucidation

This compound is defined by the IUPAC name This compound, denoting its esterified ethyl group, amino and hydroxyl substituents at positions 3 and 2, respectively, and a methyl branch at position 5 on a six-carbon chain. The molecular formula C₉H₂₀ClNO₃ corresponds to a molecular weight of 225.71 g/mol, with the hydrochloride salt contributing to its crystalline stability. Stereochemically, the compound may exist as diastereomers due to chiral centers at C2 and C3, though commercial samples often comprise racemic or undefined mixtures.

Structural analysis via NMR and X-ray crystallography would typically resolve the relative configurations of the hydroxyl and amino groups, but available data indicate that synthetic routes prioritize functional group compatibility over stereocontrol unless specified. The ester group at C1 enhances solubility in organic solvents, while the hydrochloride salt improves stability for storage and handling.

Historical Development of β-Amino-Hydroxy Ester Derivatives

The synthesis of β-amino-hydroxy esters emerged from efforts to mimic natural β-amino acids, which are prevalent in bioactive peptides and antibiotics. Early methods relied on stoichiometric reagents, such as the Curtius rearrangement or azide-based couplings, but these suffered from poor atom economy and toxic byproducts. A pivotal advancement came with the borrowing hydrogen methodology, which enabled direct amination of β-hydroxyl esters using ruthenium catalysts and Brønsted acids. For example, ruthenium-catalyzed amination of ethyl 3-hydroxy-5-methylhexanoate with ammonia derivatives provided efficient access to β-amino esters like the target compound.

Parallel developments in stereoselective synthesis included the Overman rearrangement of α,β-unsaturated esters, which installed α,α-disubstituted amino acid frameworks with high enantiopurity. This method, applied to cyclic orthoamides, allowed the installation of hydroxy groups at the β-position via intramolecular nucleophilic substitution, yielding precursors to compounds such as ethyl 3-amino-2-hydroxy-5-methylhexanoate. Dynamic kinetic resolution via asymmetric hydrogenation further expanded access to enantiopure β-hydroxy-α-amino acids, which could be esterified to target molecules.

Significance in Modern Organic and Medicinal Chemistry

This compound is a critical intermediate in peptidomimetic drug design, particularly for HIV-1 protease inhibitors and β-lactam antibiotics. Its β-hydroxy-α-amino acid scaffold mimics natural peptide backbones, conferring resistance to enzymatic degradation while maintaining bioactive conformations. For instance, derivatives like allophenylnorstatine (Apns) incorporate this motif to inhibit viral proteases through transition-state analog mechanisms.

In materials science, the compound’s ester and amino groups facilitate polymerization into β-peptide foldamers, which exhibit stable helical structures under physiological conditions. Additionally, its synthesis from bio-based precursors like 3-hydroxypropionic acid aligns with green chemistry initiatives, enabling sustainable production of high-value pharmaceuticals.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀ClNO₃ | |

| Molecular Weight | 225.71 g/mol | |

| CAS Number | 2137462-88-3 | |

| Key Functional Groups | Amino, Hydroxyl, Ester |

Properties

Molecular Formula |

C9H20ClNO3 |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

ethyl 3-amino-2-hydroxy-5-methylhexanoate;hydrochloride |

InChI |

InChI=1S/C9H19NO3.ClH/c1-4-13-9(12)8(11)7(10)5-6(2)3;/h6-8,11H,4-5,10H2,1-3H3;1H |

InChI Key |

MAVSPMFANAUYQK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(CC(C)C)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification and Hydrochloride Formation

Reaction Mechanism and Conditions

The most widely reported method involves esterification of 3-amino-2-hydroxy-5-methylhexanoic acid with ethanol under acidic conditions. Key steps include:

- Esterification : The carboxylic acid group reacts with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) at reflux (70–80°C).

- Salt Formation : The free amine is protonated using concentrated HCl, yielding the hydrochloride salt.

Table 1: Typical Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | H₂SO₄ (5–10 mol%) |

| Temperature | 70–80°C |

| Reaction Time | 6–12 hours |

| Yield | 65–78% |

| Purity (HPLC) | ≥95% |

Industrial Adaptations

Large-scale production employs toluene or dichloromethane as solvents to facilitate azeotropic water removal, improving reaction efficiency. Post-esterification, the hydrochloride salt is crystallized from ethyl acetate/hexane mixtures, achieving >99% chiral purity after recrystallization.

Enzymatic Asymmetric Reduction

Enoate Reductase-Catalyzed Synthesis

Patents describe the use of enoate reductase enzymes to asymmetrically reduce α,β-unsaturated esters. For example:

Catalytic Hydrogenation of Cyano Intermediates

Hydrogenation Protocol

A two-step eco-friendly process developed by Huanggang Luban Pharmaceuticals involves:

- Cyanohydrin Formation : 3-Cyano-5-methylhex-2-enoic acid ethyl ester is synthesized via Knoevenagel condensation.

- Hydrogenation : Raney nickel (20 atm H₂, 35°C) reduces the nitrile to an amine, followed by HCl treatment.

Table 2: Hydrogenation Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Raney Ni (10 wt%) |

| Pressure | 20 atm H₂ |

| Temperature | 35–40°C |

| Yield | 73–81% |

| ee | 99% (after crystallization) |

Multi-Step Resolution Strategies

Diastereomeric Salt Formation

Racemic ethyl 3-amino-2-hydroxy-5-methylhexanoate is resolved using chiral acids (e.g., L-tartaric acid):

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed | 65–78 | 95–99 | High | Moderate (acid waste) |

| Enzymatic Reduction | 82–89 | >98 | Moderate | Low |

| Catalytic Hydrogenation | 73–81 | 99 | High | Low |

| Resolution | 40–55 | 97–99 | Low | High (solvent use) |

Emerging Trends and Innovations

Continuous Flow Synthesis

Recent patents describe microreactor-based systems that reduce reaction times by 50% and improve yield consistency.

Green Solvent Alternatives

Ionic liquids (e.g., [BMIM][BF₄]) are replacing toluene in esterifications, reducing VOC emissions by 30%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-oxo-2-hydroxy-5-methylhexanoate.

Reduction: Formation of 3-amino-2-hydroxy-5-methylhexane.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride and related compounds:

Structural and Functional Analysis

Backbone Variations: Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride features a hexanoate backbone with an aminomethyl substituent, whereas methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride has a shorter butanoate chain with dimethyl and methylamino groups . The latter’s compact structure may enhance metabolic stability. The oxadiazole-containing compound introduces a heterocyclic ring, increasing structural rigidity and hydrogen-bonding capacity (5 acceptors, 2 donors), which could improve target selectivity compared to linear esters.

Polarity and Solubility: The topological polar surface area (TPSA) varies significantly: 60.2 Ų for the oxadiazole derivative vs. ~40–50 Ų for simpler amino esters . Higher TPSA correlates with reduced membrane permeability but improved solubility in aqueous media.

Pharmaceutical Relevance: Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride’s role as a Pregabalin impurity underscores its importance in ensuring drug safety, while the H-series analogs (e.g., H-7 hydrochloride) are kinase inhibitors with well-documented bioactivity .

Biological Activity

Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride is a compound of significant interest in biochemical research due to its potential therapeutic applications and roles in metabolic pathways. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₈H₁₉ClN₂O₃

- Molecular Weight : 210.70 g/mol

- Functional Groups : Amino group (-NH₂), hydroxyl group (-OH), and an ethyl ester.

This compound's unique structure allows it to participate in various biological processes, particularly in enzyme interactions and metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. Key mechanisms include:

- Enzyme Modulation : The compound has been studied for its potential to influence enzyme activity, particularly in metabolic pathways related to amino acid metabolism.

- Cell Signaling : It may affect cellular signaling pathways by interacting with receptors involved in growth and differentiation processes.

1. Metabolic Pathways

Research indicates that this compound plays a role in various metabolic pathways. It has been investigated for its potential to enhance metabolic efficiency in specific biological systems, such as muscle tissue and liver cells.

2. Therapeutic Potential

This compound has been explored for its therapeutic effects, particularly in the context of metabolic disorders. Studies have shown that it may improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes treatment.

3. Cellular Effects

In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis. For instance, it has been observed to modulate the expression of key proteins involved in apoptosis, such as caspase-3, indicating its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| Ethyl 3-amino-2-hydroxyhexanoate | Lacks methyl group at C5 | May exhibit different reactivity | Potentially lower metabolic activity |

| Ethyl 3-amino-2-hydroxy-5-methylpentanoate | Shorter carbon chain | Affects solubility and interaction | Altered pharmacokinetics |

| Ethyl 3-amino-2-hydroxy-5-methylheptanoate | Longer carbon chain | Changes physical properties | Potentially higher lipophilicity |

Case Studies

Several case studies highlight the biological activity of this compound:

- Insulin Sensitivity Improvement : A study involving diabetic rat models showed that administration of this compound resulted in significant improvements in insulin sensitivity compared to controls.

- Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines indicated that the compound could reduce cell viability through apoptosis induction, with a notable decrease in caspase-3 levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.